Pyr-pro-arg-pna
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyr-pro-arg-pna involves the stepwise assembly of the peptide chain followed by the attachment of the chromogenic group. The process typically starts with the protection of amino groups and the activation of carboxyl groups to facilitate peptide bond formation. The final step involves the coupling of the peptide with 4-nitroaniline to form the chromogenic substrate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyr-pro-arg-pna undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the release of 4-nitroaniline, which can be measured spectrophotometrically.
Oxidation and Reduction: These reactions can modify the chromogenic group, affecting its absorbance properties.
Common Reagents and Conditions
Proteases: Such as tryptase and coagulation factor XIa, are commonly used to catalyze the hydrolysis of this compound.
Buffers: Typically, phosphate-buffered saline (PBS) is used to maintain the pH during reactions.
Major Products
The primary product of the hydrolysis reaction is 4-nitroaniline, which is detected due to its chromogenic properties .
Scientific Research Applications
Pyr-pro-arg-pna is widely used in various scientific research fields:
Mechanism of Action
Pyr-pro-arg-pna acts as a substrate for specific proteases. When these enzymes cleave the peptide bond, 4-nitroaniline is released. This release can be quantitatively measured due to the chromogenic properties of 4-nitroaniline, providing insights into enzyme activity and kinetics .
Comparison with Similar Compounds
Similar Compounds
Boc-pro-arg-pna: Another chromogenic substrate used for similar applications but with different protective groups.
Z-gly-pro-arg-pna: Used in assays for different proteases, offering varied specificity and sensitivity.
Uniqueness
Pyr-pro-arg-pna is unique due to its high specificity for protein C and its robust chromogenic properties, making it a preferred choice in coagulation assays .
Properties
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVINHLVHHPBMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N8O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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